Selectivity Profile: Ozagrel Hydrochloride vs. Off-Target Eicosanoid Pathway Enzymes
Ozagrel hydrochloride exhibits a pronounced selectivity window for thromboxane A2 (TXA2) synthase over other key enzymes in the arachidonic acid cascade. In enzyme inhibition assays, ozagrel hydrochloride demonstrates an IC50 of 4 nM for TXA2 synthase, while it does not inhibit prostacyclin (PGI2) synthase, cyclooxygenase (COX), or prostaglandin E2 (PGE2) isomerase at concentrations up to 1 mM (IC50 > 1 mM) . This represents a selectivity index of greater than 250,000-fold. In contrast, the widely used antiplatelet agent aspirin (acetylsalicylic acid) acts as a non-selective COX inhibitor, irreversibly acetylating both COX-1 and COX-2, thereby suppressing both TXA2 and PGI2 production [1]. The selective inhibition of TXA2 synthase by ozagrel hydrochloride preserves beneficial PGI2-mediated vasodilation and anti-aggregatory effects while eliminating pathological TXA2-driven vasoconstriction and platelet activation.
| Evidence Dimension | Enzyme inhibition potency (IC50) and selectivity ratio |
|---|---|
| Target Compound Data | IC50 (TXA2 synthase) = 4 nM; IC50 (PGI2 synthase, COX, PGE2 isomerase) > 1,000,000 nM |
| Comparator Or Baseline | Aspirin: non-selective COX-1/COX-2 inhibitor; IC50 values not directly comparable due to irreversible mechanism |
| Quantified Difference | Selectivity index > 250,000-fold for TXA2 synthase over other arachidonic acid pathway enzymes |
| Conditions | In vitro enzyme inhibition assays using purified or microsomal enzyme preparations |
Why This Matters
Researchers requiring selective modulation of TXA2 without confounding effects on PGI2 or COX pathways should procure ozagrel hydrochloride rather than non-selective COX inhibitors such as aspirin.
- [1] Vane JR, Botting RM. The mechanism of action of aspirin. Thromb Res. 2003;110(5-6):255-258. View Source
